3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine 3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 886365-13-5
VCID: VC7852123
InChI: InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22)
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N
Molecular Formula: C17H28N4O2
Molecular Weight: 320.4

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine

CAS No.: 886365-13-5

Cat. No.: VC7852123

Molecular Formula: C17H28N4O2

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine - 886365-13-5

Specification

CAS No. 886365-13-5
Molecular Formula C17H28N4O2
Molecular Weight 320.4
IUPAC Name tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22)
Standard InChI Key BGCOMNOCPUUCFI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N

Introduction

Synthesis Strategies for Related Compounds

Synthesizing compounds with similar structures often involves protecting groups like Boc to facilitate selective reactions. For example, the synthesis of N-Boc-piperidinyl derivatives involves converting piperidine acids into β-keto esters, which are then treated with dimethylformamide dimethyl acetal to form β-enamino diketones . These intermediates can be further modified to introduce various functional groups.

Synthesis Steps for Similar Compounds:

  • Protection and Activation: Protecting amino groups with Boc allows for selective reactions on other parts of the molecule.

  • Ring Formation: Forming the pyrrolidine ring might involve cyclization reactions from appropriate precursors.

  • Introduction of Amino Groups: Amino groups can be introduced through nucleophilic substitution or reductive amination reactions.

Potential Biological Activities:

  • Neurotransmitter Modulation: Pyrrolidine derivatives can interact with neurotransmitter receptors.

  • Enzyme Inhibition: Amino groups can participate in hydrogen bonding, potentially inhibiting enzymes.

Data and Research Findings

While specific data on 3-N-Boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine is not available, related compounds often show interesting pharmacological profiles. For instance, pyrazole derivatives have been explored for their antibacterial properties .

Example Data for Related Compounds:

CompoundBiological ActivityEC50 (nM)
Pyrazole DerivativeAntibacterial100-500
Pyrrolidine DerivativeNeurotransmitter ModulationNot Available

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